molecular formula C13H15N3O B2494010 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1308436-29-4

1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2494010
CAS No.: 1308436-29-4
M. Wt: 229.283
InChI Key: ZGHCMMAUJAPIRC-UHFFFAOYSA-N
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Description

1-Butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical building block within the privileged pyrazole heterocycle class. Pyrazole derivatives are recognized as five-membered N-heterocycles with immense therapeutic potential and a broad spectrum of biological properties . This compound features a pyrazole core substituted with a pyridyl ring and a butyl chain, a structure frequently explored in the synthesis of biologically active molecules . The primary research value of this aldehyde-functionalized pyrazole lies in its role as a key intermediate in multicomponent reactions (MCRs) and other synthetic pathways for drug discovery programs . Its aldehyde group is a versatile handle for further chemical transformation, allowing researchers to create diverse libraries of compounds for biological screening. Pyrazole-based scaffolds are investigated for a wide range of pharmacological activities, including antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory applications . The structural motif of a 1,3-disubstituted pyrazole with a pyridyl group is a common feature in many potential therapeutic agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-butyl-3-pyridin-2-ylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-3-8-16-9-11(10-17)13(15-16)12-6-4-5-7-14-12/h4-7,9-10H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHCMMAUJAPIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)C2=CC=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multicomponent reactions. One common method is the one-pot three-component synthesis, which involves the reaction of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in the presence of a catalytically active ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate at 80–85°C for 90–120 minutes . This method offers advantages such as good yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of ionic liquids as solvents and catalysts are likely to be employed to ensure environmentally benign and efficient production processes.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The pyridin-2-yl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Major Reactions

The compound can undergo various transformations:

  • Oxidation to form 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.
  • Reduction yielding 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-methanol.
  • Substitution reactions can lead to various derivatives depending on the electrophile used.

Chemistry

In synthetic organic chemistry, 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it valuable for developing new materials with specific properties .

Biology

The compound has been investigated for its potential as a ligand in coordination chemistry. Its interactions with biological macromolecules suggest possible applications in drug design and development, particularly in targeting enzyme activities through covalent bonding with nucleophilic residues in proteins. The structural features allow it to engage in π-π stacking interactions and hydrogen bonding, enhancing binding affinity.

Medicine

Research into the pharmacological properties of this compound indicates potential anti-inflammatory and anticancer activities. For instance, studies have shown that derivatives of pyrazole compounds exhibit significant activity against various cancer cell lines and inflammatory pathways .

Case Study: Anticancer Activity
A study reported that pyrazole derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to inhibit specific molecular targets involved in cancer progression .

Industrial Applications

In industry, this compound is explored for developing new materials with tailored electronic or optical properties. Its unique structure allows for modifications that can enhance performance in applications such as sensors or catalysts .

Data Table: Summary of Applications

Application AreaDescriptionExamples
ChemistryBuilding block for heterocyclic compoundsSynthesis of complex pyrazoles
BiologyLigand interactions; enzyme modulationPotential drug design
MedicineAnti-inflammatory; anticancerSelective cytotoxicity against cancer cells
IndustryMaterial developmentElectronic sensors

Mechanism of Action

The mechanism of action of 1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic activity. The pyridin-2-yl group can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

Pyrazole-4-carbaldehydes exhibit diverse reactivity and physicochemical properties depending on substituents at the 1- and 3-positions. Key comparisons include:

Compound Name 1-Position Substituent 3-Position Substituent Key Characteristics References
1-Butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Butyl Pyridin-2-yl Enhanced lipophilicity due to butyl chain; pyridinyl enables hydrogen bonding
1-Phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Phenyl 4-Methoxyphenyl Aryl groups enhance π-π stacking; methoxy improves solubility
1-(4-Oxo-3,4-dihydroquinazolin-2-yl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Quinazolinone Pyridin-2-yl Quinazolinone moiety confers rigidity; pyridinyl aids in bioactivity
5-Cyclohexylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Methyl Pyridin-2-yl Cyclohexylamino group facilitates nucleophilic substitution reactions

Key Observations :

  • Electronic Effects : Pyridin-2-yl at the 3-position introduces a hydrogen-bond-accepting nitrogen, which is absent in analogs with thiophene or furan substituents. This can influence interactions with biological targets (e.g., enzymes, receptors) .
  • Reactivity : The presence of pyridin-2-yl directs reaction pathways. For instance, 5-chloro derivatives with pyridin-2-yl undergo nucleophilic substitution, whereas phenyl analogs form condensation products .

Structural and Crystallographic Insights

  • Intramolecular Hydrogen Bonding: In 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, an N–H⋯N hydrogen bond stabilizes the molecular conformation, as confirmed by X-ray crystallography .
  • Crystal Packing : Pyridin-2-yl derivatives form hydrogen-bonded sheets, whereas phenyl analogs adopt dimeric structures due to differing π-stacking interactions .

Biological Activity

1-butyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Synthesis

The synthesis of this compound typically involves multicomponent reactions. A common method is a one-pot three-component synthesis using 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in the presence of a catalytic ionic liquid at elevated temperatures (80–85°C) for 90–120 minutes.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Activity
Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including lung, breast, and liver cancers. The mechanism often involves the modulation of specific molecular targets such as enzymes or receptors, leading to apoptosis in cancer cells .

2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly as a selective COX-2 inhibitor. Research indicates that derivatives of pyrazoles can exhibit significant anti-inflammatory activity comparable to standard drugs like diclofenac .

3. Antimicrobial Effects
There is evidence suggesting antimicrobial properties against various pathogens, making it a candidate for further development in treating infectious diseases .

4. Potential as a Ligand
In coordination chemistry, this compound has been explored for its ability to interact with biological macromolecules, potentially acting as a ligand in various biochemical pathways.

The biological activity of this compound can be attributed to its structural features:

  • Aldehyde Group : This functional group allows the compound to form covalent bonds with nucleophilic residues in proteins, which may lead to inhibition or activation of enzymatic activity.
  • Pyridinyl Group : The pyridinyl moiety can participate in π-π stacking interactions and hydrogen bonding, enhancing binding affinity and specificity toward molecular targets .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Anticancer Activity : A study demonstrated that derivatives exhibited significant antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values indicating strong activity .
  • Anti-inflammatory Effects : In vivo studies showed that pyrazole derivatives reduced edema in animal models significantly more than traditional anti-inflammatory drugs .
  • Antimicrobial Studies : Research indicated effective inhibition against bacterial strains, suggesting potential therapeutic applications in infectious diseases .

Summary Table of Biological Activities

Activity Type Effectiveness Reference
AnticancerSignificant growth inhibition
Anti-inflammatoryComparable to diclofenac
AntimicrobialEffective against various pathogens

Q & A

Q. Key Factors Affecting Yield :

ParameterOptimal RangeImpact on Yield
Temperature80–120°CHigher temperatures accelerate formylation but may degrade sensitive groups.
SolventDMF, THF, or EtOHPolar aprotic solvents enhance electrophilic substitution.
CatalystPOCl₃, Pd(PPh₃)₄Catalysts like POCl₃ are critical for Vilsmeier-Haack reactions.

Methodological Insight : Optimize stoichiometry of POCl₃ and DMF (1:1.2 molar ratio) to minimize side products .

How can structural discrepancies in crystallographic data for pyrazole-carbaldehyde derivatives be resolved?

Advanced Research Question
Discrepancies in bond lengths/angles or electron density maps may arise due to:

  • Dynamic disorder : Common in flexible alkyl chains (e.g., the butyl group).
  • Twinned crystals : Use SHELXL for refinement, which handles twinning via HKLF 5 format .
  • Data quality : Ensure high-resolution (<1.0 Å) data collection and apply restraints for thermal parameters.

Q. Example Workflow :

Collect data using synchrotron radiation for high resolution.

Refine with SHELXL, applying restraints to the pyridinyl and butyl groups.

Validate using R-factor convergence (<5%) and residual electron density analysis .

What strategies enable the use of this compound as a building block for fused heterocyclic systems?

Advanced Research Question
The aldehyde group facilitates:

  • Cyclocondensation : React with hydrazines or amines to form pyrazolo[3,4-c]pyrazoles or imidazoles .
  • Knoevenagel reactions : Generate α,β-unsaturated ketones for further heterocyclization .

Q. Case Study :

  • Treatment with hydrazine hydrate in ethanol yields fused pyrazolo-pyrazole systems. Room-temperature reactions favor amine derivatives, while reflux conditions produce dihydro derivatives .

How can researchers optimize purification of this compound from by-products?

Basic Research Question

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of aldehyde derivatives .
  • Recrystallization : Ethanol-water mixtures (7:3) yield high-purity crystals (>98%) .

Troubleshooting : Monitor TLC (Rf ≈ 0.4 in ethyl acetate/hexane) to identify aldehyde spots.

What methodologies are used to assess the biological activity of pyrazole-carbaldehyde derivatives?

Advanced Research Question

  • Enzyme inhibition assays : Use fluorescence-based kits (e.g., β-lactamase inhibition) with IC₅₀ calculations .
  • Molecular docking : Simulate binding to targets like COX-2 or EGFR using AutoDock Vina. Validate with MD simulations (AMBER/CHARMM) .

Data Interpretation : Cross-correlate in vitro IC₅₀ values with docking scores (RMSD <2.0 Å) to confirm mechanistic hypotheses.

How do reaction mechanisms differ when synthesizing Schiff base derivatives from this compound?

Advanced Research Question

  • Acid-catalyzed pathways : Protonation of the aldehyde enhances electrophilicity, favoring imine formation with amines.
  • Solvent effects : Protic solvents (e.g., MeOH) stabilize intermediates, while aprotic solvents (e.g., DCM) accelerate kinetics .

Q. Mechanistic Insight :

Nucleophilic attack : Amine attacks the carbonyl carbon.

Dehydration : Eliminate H₂O to form the Schiff base.
Monitor via FT-IR (loss of C=O stretch at ~1700 cm⁻¹ and appearance of C=N at ~1620 cm⁻¹) .

What spectroscopic techniques are most reliable for characterizing this compound?

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 (pyridinyl protons at δ 8.5–9.0 ppm; aldehyde proton at δ 9.8–10.2 ppm) .
  • FT-IR : Confirm aldehyde group (C=O stretch at ~1700 cm⁻¹) and pyridinyl ring (C=N at ~1600 cm⁻¹) .
  • HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ (calculated for C₁₃H₁₆N₃O: 230.1294).

How can researchers address contradictions in biological activity data across different studies?

Advanced Research Question

  • Standardize assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and control compounds.
  • Validate via orthogonal methods : Combine MTT assays with flow cytometry (apoptosis markers) .
  • Meta-analysis : Pool data from structurally similar derivatives (e.g., 3-phenyl analogs) to identify trends .

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